molecular formula C19H17ClFN3O B7523997 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloro-6-fluorophenyl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloro-6-fluorophenyl)methanone

Cat. No.: B7523997
M. Wt: 357.8 g/mol
InChI Key: MSCMDFOLHCWNGL-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring fused to a piperidine moiety, with a methanone group attached to a 2-chloro-6-fluorophenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the 2-chloro-6-fluorophenyl group via a methanone linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is explored for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in various industrial processes are being actively explored.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples are:

  • Benzimidazole
  • Piperidine
  • 2-chloro-6-fluorobenzene derivatives

Uniqueness

What sets 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O/c20-13-4-3-5-14(21)17(13)19(25)24-10-8-12(9-11-24)18-22-15-6-1-2-7-16(15)23-18/h1-7,12H,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCMDFOLHCWNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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